Balanced Broad-Spectrum Antimicrobial Profile vs. Substituted Anilide Analogs
N-Phenyldecanamide (CD12) exhibits a uniquely balanced antimicrobial profile across all three organism categories tested. In the same study, the p-chloro analog CD11 shows 7.9% higher Gram-positive activity (pMIC 1.654 vs. 1.533) and 3.6% higher antifungal activity (pMIC 1.654 vs. 1.597), while the p-nitro analog CD25 shows 39% higher E. coli activity (pMIC 2.220 vs. 1.599) but 33% lower Gram-positive activity (pMIC 1.270 for o-nitro CD6 vs. 1.533). CD12 is the only unsubstituted anilide in the series that maintains pMIC values within a narrow range of 1.533–1.599 across all three microbial categories, indicating a consistent broad-spectrum profile without organism-class bias [1].
| Evidence Dimension | Antimicrobial activity (pMIC µmol/mL) across Gram-positive, Gram-negative, and fungal strains |
|---|---|
| Target Compound Data | CD12: pMIC B. subtilis/S. aureus = 1.533; pMIC E. coli = 1.599; pMIC C. albicans/A. niger = 1.597; range = 0.066 pMIC units |
| Comparator Or Baseline | CD11 (p-Cl anilide): pMICbs/sa = 1.654, ec = 1.597, ca/an = 1.654; CD25 (p-NO₂ anilide): pMICbs/sa = 1.557, ec = 2.220, ca/an = 1.670; CD6 (o-NO₂ anilide): pMICbs/sa = 1.270, ec = 2.215, ca/an = 1.670. Standard ciprofloxacin: 2.61; fluconazole: 2.64. |
| Quantified Difference | CD12 pMIC range = 0.066 (lowest inter-category variance in series); CD11 range = 0.057 but with 7.9% higher Gram-positive activity; CD25 Gram-positive to E. coli differential = 0.663 pMIC units (10× larger than CD12 inter-category range). |
| Conditions | In vitro antimicrobial assay; pMIC = –log(MIC in µmol/mL); B. subtilis, S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans, A. niger (fungi); reference drugs: ciprofloxacin and fluconazole. |
Why This Matters
For procurement of screening-library compounds intended to identify broad-spectrum hits without organism-class bias, CD12 provides a consistent baseline activity profile, whereas substituted analogs introduce selectivity that may cause false negatives in target-agnostic screens.
- [1] Kumar A, Singh S, Jain S, Kumar P. Synthesis, antimicrobial evaluation, QSAR and in silico ADMET studies of decanoic acid derivatives. Acta Poloniae Pharmaceutica – Drug Research. 2011;68(2):191–204. Table 2. PMID: 21485292. View Source
